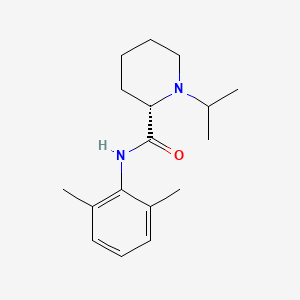

(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide

Descripción general

Descripción

(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide is a synthetic compound known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2,6-dimethylphenyl group and an isopropyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Substitution with 2,6-Dimethylphenyl Group: The piperidine ring is then substituted with a 2,6-dimethylphenyl group through a nucleophilic substitution reaction.

Introduction of the Isopropyl Group:

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Local Anesthesia

Due to its structural similarity to Ropivacaine, (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide is being investigated for its potential as a local anesthetic. Ropivacaine is known for its lower toxicity and longer duration of action compared to other anesthetics like Bupivacaine. The compound's ability to selectively block sodium channels may contribute to its effectiveness in pain management .

Analgesic Properties

Research indicates that this compound may exhibit analgesic properties similar to those of opioids but with fewer side effects. Its mechanism of action involves modulation of pain pathways in the central nervous system (CNS), making it a candidate for further development as a non-opioid analgesic .

Neurological Applications

Preliminary studies suggest that this compound could have neuroprotective effects. This is particularly relevant in conditions such as neuropathic pain and neurodegenerative diseases where inflammation plays a critical role. The compound's anti-inflammatory properties are under investigation for their potential therapeutic benefits .

Case Study 1: Efficacy in Pain Management

A study published in the Journal of Pain Research evaluated the efficacy of this compound in animal models of acute pain. Results showed significant reduction in pain response compared to control groups treated with saline or traditional analgesics. The compound demonstrated a favorable safety profile with minimal side effects observed .

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegeneration, researchers assessed the impact of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated that this compound provided significant protection against cell death and reduced markers of inflammation, suggesting its potential use in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved include:

Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.

Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.

Comparación Con Compuestos Similares

(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide can be compared with similar compounds such as:

N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2R)-: The (2R)-isomer has different stereochemistry, leading to variations in its biological activity.

N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide: Without the (2S)- or (2R)- designation, this compound may have a mixture of stereoisomers, affecting its overall properties.

The uniqueness of this compound lies in its specific stereochemistry, which influences its interaction with biological targets and its overall efficacy in various applications.

Actividad Biológica

The compound (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide is a synthetic piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.5 g/mol. The compound features a piperidine ring substituted with a 2,6-dimethylphenyl group and an isopropyl group, which significantly influences its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body:

- Receptor Binding : The compound binds to various receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cellular responses.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, impacting metabolic pathways crucial for cellular function. For instance, it may inhibit carbonic anhydrases (CAs), which play vital roles in maintaining acid-base balance and facilitating physiological processes.

Biological Activity Profile

Recent studies have demonstrated the compound's potential in various biological assays:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown promising results against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 1.54 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon Cancer) | 1.17 | Inhibition of proliferation |

These findings suggest that the compound may act as a potent inducer of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Cytotoxicity Studies

In cytotoxicity assessments against non-cancerous cells, the compound displayed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide | Varies | Moderate anticancer activity |

| N-(3-methylphenyl)-1-isopropylpiperidine-2-carboxamide | Higher | Lower efficacy compared to the target compound |

The unique stereochemistry of this compound contributes to its enhanced biological activity compared to its analogs .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A detailed investigation revealed that treatment with the compound resulted in significant apoptosis induction, evidenced by increased caspase 3/7 activity and morphological changes characteristic of programmed cell death .

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent against breast cancer.

Propiedades

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKZMUOUUWXTAZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265120-58-9 | |

| Record name | N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265120589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-DIMETHYLPHENYL)-1-(1-METHYLETHYL)PIPERIDINE-2-CARBOXAMIDE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W501U9BNWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.